molecular formula C17H19N3OS B2738034 N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-09-5

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2738034
M. Wt: 313.42
InChI Key: PLSYETVVUFCKQO-UHFFFAOYSA-N
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Description



  • N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a chemical compound with the empirical formula C<sub>17</sub>H<sub>19</sub>N<sub>3</sub>OS.

  • It belongs to the class of imidazo[2,1-b]thiazole derivatives.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide with isobutylamine.





  • Molecular Structure Analysis



    • Empirical Formula: C<sub>13</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>S

    • Molecular Weight: 258.30 g/mol

    • CAS Number: 68347-91-1





  • Chemical Reactions Analysis



    • The compound has been evaluated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties are not readily available for this compound.




  • Scientific Research Applications

    Antimicrobial and Antifungal Activities

    A study conducted by Devi, Shahnaz, and Prasad (2022) highlights the antimicrobial and antifungal activities of derivatives related to N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. These compounds were tested against various bacteria and fungi, showing significant activity, especially against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Klebsiella pneumoniae, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

    Anticancer Properties

    A study by Abu-Melha (2021) reports the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, showing potent cytotoxic activities against various cancer cell lines, especially breast cancer. This suggests potential applications of these compounds in cancer therapy (Abu-Melha, 2021).

    Antitumor Activity

    Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This underscores the potential of such compounds in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

    Application in Molecular Modeling and Spectral Analysis

    Li Ying-jun (2012) focused on the structural characterization of a novel compound related to N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide using NMR techniques. This research contributes to the understanding of the molecular structure of such compounds, which is crucial for their application in pharmaceuticals (Li Ying-jun, 2012).

    Antimicrobial and Anticholinesterase Activities

    Another study by Yurttaş et al. (2015) synthesized derivatives of N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, which were evaluated for antimicrobial and anticholinesterase activities. These compounds showed significant antimicrobial activity, particularly against Candida parapsilosis (Yurttaş et al., 2015).

    Antibacterial Activity Against MRSA

    A study by Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole based derivatives, exhibiting potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential use as MRSA inhibitors (Chaudhari et al., 2020).

    Safety And Hazards



    • No specific safety information is provided for this compound.




  • Future Directions



    • Further research is needed to explore its potential as an anticancer agent and to elucidate its mechanism of action.




    Please note that while some information is available, additional studies and investigations are required to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    N-(2-methylpropyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19N3OS/c1-12(2)9-18-16(21)8-14-11-22-17-19-15(10-20(14)17)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PLSYETVVUFCKQO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

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